molecular formula C8H4F2O3 B1435346 2,5-difluoro-4-formylbenzoic acid CAS No. 1890953-67-9

2,5-difluoro-4-formylbenzoic acid

Cat. No.: B1435346
CAS No.: 1890953-67-9
M. Wt: 186.11 g/mol
InChI Key: LIBRYAQSVXEDNN-UHFFFAOYSA-N
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Description

2,5-difluoro-4-formylbenzoic acid is a fluorinated aromatic compound with the molecular formula C8H4F2O3 and a molecular weight of 186.11 g/mol This compound is characterized by the presence of two fluorine atoms and a formyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-difluoro-4-formylbenzoic acid typically involves the introduction of fluorine atoms and a formyl group onto a benzoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as elemental fluorine or fluorine-containing reagents. The formyl group can be introduced through formylation reactions using reagents like formic acid or formyl chloride .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by fluorination and formylation steps. The reaction conditions are optimized to achieve high yields and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: 2,5-difluoro-4-formylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-difluoro-4-formylbenzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,5-difluoro-4-formylbenzoic acid is primarily related to its ability to interact with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity to target proteins or enzymes. The formyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Comparison: 2,5-difluoro-4-formylbenzoic acid is unique due to the presence of both fluorine atoms and a formyl group, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and stability, making it a valuable intermediate in synthetic chemistry and a promising candidate in pharmaceutical research .

Properties

IUPAC Name

2,5-difluoro-4-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O3/c9-6-2-5(8(12)13)7(10)1-4(6)3-11/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBRYAQSVXEDNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)C(=O)O)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1890953-67-9
Record name 2,5-difluoro-4-formylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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